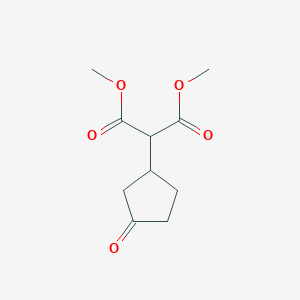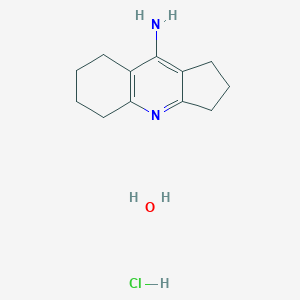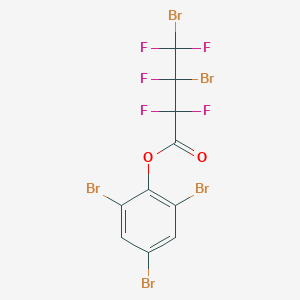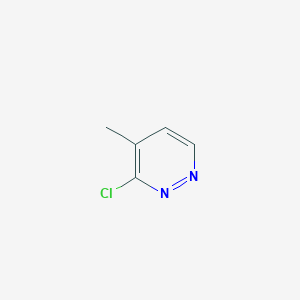
(3S)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal: is a chemical compound with a specific stereochemistry, indicated by the (3S) prefix. This compound is characterized by the presence of a methyl group, a tert-butyl group, and a diphenylsilyloxy group attached to a butanal backbone. It is often used in research and experimental settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-3-methyl-1-butanol and diphenylsilanol.
Protection of Hydroxyl Group: The hydroxyl group of (S)-3-methyl-1-butanol is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) to form the tert-butyldimethylsilyl ether.
Oxidation: The protected alcohol is then oxidized to the corresponding aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Formation of Diphenylsilyloxy Group: The aldehyde is reacted with diphenylsilanol in the presence of a base, such as triethylamine, to form the diphenylsilyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (3S)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal can undergo oxidation reactions to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylsilyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3S)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The diphenylsilyloxy group may also facilitate interactions with hydrophobic regions of biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal: The enantiomer of the compound with different stereochemistry.
(3S)-3-Methyl-4-(tert-buty)dimethylsilyloxy)butanal: Similar structure but with dimethylsilyloxy group instead of diphenylsilyloxy.
(3S)-3-Methyl-4-(tert-buty)trimethylsilyloxy)butanal: Contains a trimethylsilyloxy group.
Uniqueness
- The presence of the diphenylsilyloxy group in (3S)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal imparts unique chemical properties, such as increased hydrophobicity and potential for specific molecular interactions.
- The stereochemistry (3S) also plays a crucial role in its reactivity and interactions with other molecules.
Properties
IUPAC Name |
(3S)-4-[tert-butyl(diphenyl)silyl]oxy-3-methylbutanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2Si/c1-18(15-16-22)17-23-24(21(2,3)4,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,16,18H,15,17H2,1-4H3/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCGTKPAENHKCL-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC=O)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B39995.png)


![2-[2-(Bromomethyl)phenyl]ethanol](/img/structure/B40001.png)




